molecular formula C15H20O B14366426 2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane CAS No. 92631-34-0

2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane

Cat. No.: B14366426
CAS No.: 92631-34-0
M. Wt: 216.32 g/mol
InChI Key: YCFNOODOHXBWDD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Halogenated aromatic compounds are common products.

Scientific Research Applications

2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action for 2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane is unique due to its combination of an oxirane ring and a 4-methylphenyl group

Properties

CAS No.

92631-34-0

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2,2-dimethyl-3-[3-(4-methylphenyl)but-3-enyl]oxirane

InChI

InChI=1S/C15H20O/c1-11-5-8-13(9-6-11)12(2)7-10-14-15(3,4)16-14/h5-6,8-9,14H,2,7,10H2,1,3-4H3

InChI Key

YCFNOODOHXBWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)CCC2C(O2)(C)C

Origin of Product

United States

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